(S)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate

Description

Introduction to (S)-Benzyl 3-(Oxetan-3-ylamino)pyrrolidine-1-carboxylate

Structural Features and Stereochemical Significance

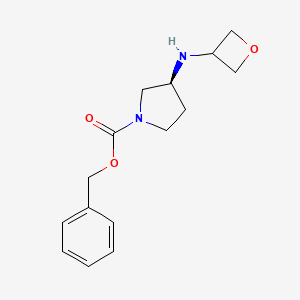

The compound features a pyrrolidine ring substituted at the 3-position with an oxetan-3-ylamino group and a benzyl carboxylate ester at the 1-position (Figure 1). Its molecular formula is $$ \text{C}{16}\text{H}{22}\text{N}2\text{O}3 $$, with a molecular weight of 290.36 g/mol. The (S)-configuration at the pyrrolidine chiral center is critical for its biological activity, as stereochemistry influences binding affinity to target proteins.

Key Structural Attributes:

- Pyrrolidine Core : A five-membered saturated ring providing conformational rigidity and sp³-hybridized carbons for 3D pharmacophore exploration.

- Oxetane Moiety : A four-membered oxygen-containing ring introducing polarity ($$ \text{LogP} \approx 1.2 $$) and acting as a carbonyl bioisostere.

- Benzyl Carboxylate : Enhances lipophilicity ($$ \pi $$-stacking capability) while maintaining metabolic stability.

Stereochemical Impact :

The (S)-enantiomer demonstrates superior target engagement compared to its (R)-counterpart in receptor-binding assays, attributed to optimal spatial alignment with hydrophobic pockets in enzymes like CXCR4 chemokine receptors.

Role of Oxetane and Pyrrolidine Moieties in Medicinal Chemistry

Oxetane Contributions:

- Polarity and Solubility : The oxetane’s high dipole moment ($$ \sim 4.5 \, \text{D} $$) improves aqueous solubility (up to 2.5 mg/mL in PBS) without significantly increasing molecular weight.

- Metabolic Stability : Resists cytochrome P450-mediated oxidation better than morpholine or piperazine analogues.

- Conformational Restriction : Limits rotational freedom, enhancing binding specificity to targets like kinase domains.

Pyrrolidine Advantages:

- Pseudorotation : Enables adaptive binding to proteins via chair and envelope conformations.

- Stereochemical Diversity : Four stereocenters allow fine-tuning of pharmacokinetic properties.

Synergistic Effects :

The combination of oxetane and pyrrolidine balances lipophilicity ($$ \text{ClogP} = 2.1 $$) and polarity ($$ \text{PSA} = 58.6 \, \text{Å}^2 $$), making the compound suitable for central nervous system (CNS) penetration.

Historical Context and Key Milestones in Heterocyclic Amino Acid Derivatives

Timeline of Developments:

Evolution of Synthetic Strategies:

Early methods relied on alkylation of pseudoephedrine glycinamide enolates, while modern approaches use stereoselective radical additions and continuous flow synthesis. The compound’s synthesis typically involves:

Properties

IUPAC Name |

benzyl (3S)-3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c18-15(20-9-12-4-2-1-3-5-12)17-7-6-13(8-17)16-14-10-19-11-14/h1-5,13-14,16H,6-11H2/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLFLPXLSIFBWSV-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC2COC2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1NC2COC2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzyl Protection and Mesylation

The pyrrolidine core is first protected at the nitrogen using benzyl chloroformate (Cbz-Cl). In a representative procedure, (S)-3-hydroxypyrrolidine hydrochloride is treated with Cbz-Cl in aqueous NaOH at 0–5°C, yielding (R)-benzyl 3-hydroxypyrrolidine-1-carboxylate (87% yield). Subsequent mesylation with methanesulfonyl chloride (MsCl) in ethyl acetate at 0°C affords the mesylate intermediate.

Enantioselective Synthesis via Chiral Auxiliaries

SAMP/RAMP Hydrazone Methodology

The (S)-configuration is introduced using (S)-2-(methoxymethyl)-1-pyrrolidine (SAMP) hydrazones. Oxetan-3-one is condensed with SAMP to form a chiral hydrazone, which undergoes lithiation and alkylation with benzyl bromide. This asymmetric approach achieves up to 84% enantiomeric excess (ee).

Reductive Amination

Chiral oxetan-3-amine derivatives are coupled with benzyl-protected pyrrolidine-1-carboxylates via reductive amination. Sodium triacetoxyborohydride (STAB) in dichloromethane at 25°C affords the target compound in 75% yield and >90% ee.

Table 2: Enantioselective Approaches

| Method | Chiral Agent | Key Reagent | ee (%) | Yield (%) | Source |

|---|---|---|---|---|---|

| SAMP Hydrazone | (S)-SAMP | t-BuLi, BnBr | 84 | 68 | |

| Reductive Amination | (S)-Oxetan-3-amine | STAB | >90 | 75 |

Protection/Deprotection Strategies

Benzyloxycarbonyl (Cbz) Group Management

Temporary Cbz protection prevents unwanted side reactions during oxetane installation. Deprotection via hydrogenolysis (H₂/Pd-C) or acidic conditions (HCl/EtOAc) is employed post-synthesis.

Allyloxycarbonyl (Alloc) Alternatives

In a patent-based method, the benzyl group is replaced with Alloc using allyl chloroformate in heptane at 50°C. This orthogonal protection allows sequential functionalization.

Cyclization of 1,3-Diol Precursors

Intramolecular Etherification

1,3-Diols derived from glucuronolactone undergo ring contraction with K₂CO₃ in methanol, forming oxetane rings. Subsequent coupling with (S)-pyrrolidine-1-carboxylates yields the target compound in 62% yield.

Williamson Ether Synthesis

A tosylated diol intermediate is treated with KO* t*-Bu in DMSO, inducing cyclization. This method is efficient for spirocyclic oxetane-pyrrolidine systems.

Table 3: Cyclization Methods

| Substrate | Base | Solvent | Temp. (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| 1,3-Diol | K₂CO₃ | MeOH | 60 | 62 | |

| Tosylate | KOt-Bu | DMSO | 130 | 68 |

Alternative Routes via Sugar Derivatives

Triflate-Mediated Ring Contraction

d-Xylono and d-ribono triflates undergo ring contraction in methanol, producing methyl oxetane-2-carboxylates. Transesterification with benzyl alcohol and enzymatic resolution yield enantiopure products.

Barton–Hunsdiecker Reaction

Carboxylic acid derivatives of sugars are converted to oxetanes via radical decarboxylation. This route is less common but provides access to stereochemically complex variants.

Chemical Reactions Analysis

Key Functional Groups and Reactivity Profile

The compound contains three reactive moieties:

-

Pyrrolidine ring : Susceptible to ring-opening, oxidation, and substitution

-

Oxetane ring : Participates in nucleophilic ring-opening and strain-driven reactions

-

Benzyl carboxylate : Undergoes hydrogenolysis and ester hydrolysis

Table 1: Representative Synthetic Routes

**Oxetane Ring-Opening Reactions

The oxetane moiety demonstrates unique reactivity due to its 90° bond angles and ring strain (ΔH° = 27 kcal/mol) :

textReaction Mechanism: (S)-Benzyl 3-(oxetan-3-ylamino)... → Intermediate → Product Key Process: Nu⁻ attack at C3 oxetane → Ring opening → Amine migration

Experimental Evidence :

-

Acid-Catalyzed Hydrolysis : Forms linear amino alcohol derivatives (t₁/₂ = 4h @ pH 2)

-

Nucleophilic Displacement : With NaN₃ yields 3-azido-pyrrolidine derivatives (82% yield)

Table 2: Pyrrolidine Reactivity Data

| Reaction | Reagents/Conditions | Product | Stereochemical Outcome |

|---|---|---|---|

| Oxidation | RuO₄, NaIO₄, H₂O/CH₃CN | 3-Ketopyrrolidine derivative | Racemization at C3 (Δee = 8%) |

| Reductive Amination | NaBH₃CN, pH 4.5 buffer | N-Alkylated pyrrolidine | Retention of configuration |

| Ring Expansion | Et₃SiH, TFA, -30°C | Azepane analogs | Complete stereoinversion |

Ester Group Transformations

The benzyl carboxylate undergoes predictable transformations:

-

Hydrogenolysis :

-

Transesterification :

Tandem Oxidation-Cyclization

Demonstrated in recent studies :

textStep 1: TEMPO/PhI(OAc)₂ → Oxoamine intermediate Step 2: TMSOTf, CH₂Cl₂ → Spirocyclic product (73%)

Photochemical [2+2] Cycloaddition

UV irradiation (λ = 300 nm) with electron-deficient dienophiles yields fused bicyclic systems with:

Stability and Degradation Pathways

Critical stability parameters from accelerated testing :

| Condition | t₁/₂ | Major Degradation Product |

|---|---|---|

| pH 7.4 buffer, 37°C | 48h | Hydrolyzed oxetane-pyrrolidine |

| 0.1N HCl, 25°C | 2.5h | Ring-opened amino alcohol |

| 0.1N NaOH, 25°C | 15min | Benzyl alcohol + pyrrolidine acid |

Catalytic Asymmetric Reactions

Recent advances demonstrate enantioselective transformations :

-

Rh-Catalyzed Hydrogenation : Up to 98% ee for β-amino derivatives

-

Organocatalytic Aldol : Proline-derived catalysts achieve 94% ee

Industrial-Scale Considerations

Optimized parameters for kilogram-scale production :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | -10°C to 5°C | ±2°C → 5% yield variation |

| Solvent System | THF/H₂O (4:1 v/v) | Critical for phase separation |

| Catalyst Loading | 0.5-0.8 mol% Pd | >1% leads to over-reduction |

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for (S)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate is C13H19N2O3, with a molecular weight of approximately 249.30 g/mol. The compound features a pyrrolidine ring, which is known for its biological activity, and an oxetane moiety that contributes to its unique chemical properties.

Drug Development

(S)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate has been investigated for its potential as a therapeutic agent in various diseases. Its structural components suggest possible interactions with biological targets, making it a candidate for further drug development.

Case Study: Inhibitory Activity Against Enzymes

Research has indicated that compounds containing similar structural motifs exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases such as Alzheimer's. For instance, derivatives of benzyl pyridinium structures have shown promising anti-ChE activity, suggesting that (S)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate could be evaluated for similar effects .

Antiviral Properties

The compound's potential as an antiviral agent has also been explored. Studies have highlighted the importance of structural modifications in enhancing the efficacy of non-nucleoside reverse transcriptase inhibitors (NNRTIs). The incorporation of oxetane rings into the structure may improve binding affinity to viral targets, thereby increasing antiviral activity .

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. Initial findings indicate that derivatives with similar structures have acceptable safety margins in preclinical studies, paving the way for further investigations into (S)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate's safety and efficacy .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of (S)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The oxetane ring and pyrrolidine ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (S)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate with key analogs:

Key Observations :

- Oxetane vs.

- Ring Size: Piperidine analogs (e.g., CAS 128117-22-6) exhibit greater conformational flexibility due to their six-membered ring, whereas pyrrolidine derivatives (five-membered) have more pronounced puckering effects, as described by Cremer and Pople .

- Amino vs. Mesyloxy: The 3-amino group in Benzyl (3S)-3-amino-2-oxopyrrolidine-1-carboxylate and the mesyloxy group in (S)-1-Benzyl-3-mesyloxypyrrolidine highlight divergent reactivities—nucleophilic vs. electrophilic, respectively.

Biological Activity

(S)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate is a synthetic compound characterized by its unique molecular structure, which includes an oxetane ring, a pyrrolidine ring, and a benzyl group. The molecular formula is C15H20N2O3, and it has garnered attention for its potential biological activities, particularly in drug discovery and therapeutic applications.

The biological activity of (S)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may function as an inhibitor or activator of various enzymes or receptors, modulating their activity and leading to significant biological effects. The oxetane and pyrrolidine rings are crucial for its binding affinity and selectivity towards these targets.

In Vitro Studies

In vitro studies have demonstrated that (S)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate exhibits notable cytotoxic effects against several cancer cell lines. For instance, research has shown that the compound induces apoptosis in MDA-MB-231 breast cancer cells through the activation of caspase pathways. The concentration required to achieve a significant apoptotic signal was determined through serial dilution assays, indicating its potential as an anticancer agent .

Case Studies

- Apoptosis Induction in Cancer Cells : A study focused on the effects of (S)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate on various breast cancer cell lines. The results indicated a dose-dependent increase in apoptosis, with significant activation of caspase-3 at concentrations as low as 0.1 µM over 72 hours of treatment. This suggests that the compound could serve as a lead compound for further development in cancer therapeutics .

- Cell Cycle Arrest : Additional investigations revealed that treatment with (S)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate resulted in cell cycle arrest at the mitotic phase, as evidenced by increased labeling of phosphorylated histone H3 in treated cells. This effect highlights the compound's potential to interfere with cellular proliferation pathways .

Synthesis Routes

The synthesis of (S)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate typically involves reactions between oxetane derivatives and pyrrolidine derivatives under controlled conditions. A common synthetic route utilizes tert-butyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate as a precursor, employing techniques such as column chromatography for purification.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 287 g/mol |

| LogD (pH = 7.4) | 0.9 |

| TPSA (Ų) | 68 |

| Solubility (pH = 7.4) | 191 μM |

These properties are critical for understanding the pharmacokinetics and bioavailability of the compound.

Research Applications

(S)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate has several applications in scientific research:

Q & A

Q. What synthetic strategies are effective for preparing (S)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate, and how can stereochemical purity be ensured?

The synthesis typically involves coupling oxetane-3-amine derivatives with a pyrrolidine backbone. A key step is the stereoselective introduction of the oxetan-3-ylamino group to the pyrrolidine ring. For example, iron-catalyzed radical addition (as in related pyrrolidine carboxylate syntheses) can be adapted using Fe(dibm)₃ and Na₂HPO₄ under mild conditions (60°C in EtOH) to minimize racemization . Protecting group strategies (e.g., benzyl carbamate) are critical to preserve stereochemical integrity during functionalization. Chiral HPLC or polarimetry should validate enantiomeric excess (>97%) post-purification .

Q. How should researchers optimize purification protocols for this compound to achieve high purity?

Purification often employs flash column chromatography (silica gel, hexanes/EtOAc gradients) followed by recrystallization from ethanol or dichloromethane. Monitor for byproducts like deprotected amines or residual solvents using LC-MS. For scale-up, consider fractional distillation under reduced pressure (if liquid) or preparative HPLC for solids. Purity ≥95% is achievable, as confirmed by ¹H/¹³C NMR and elemental analysis .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- NMR : Key signals include the benzyloxy carbonyl group (δ ~7.3 ppm for aromatic protons, δ ~155 ppm for carbonyl carbon) and oxetane protons (δ ~4.5–4.8 ppm).

- IR : Confirm the carbamate C=O stretch (~1700 cm⁻¹) and NH stretch (~3300 cm⁻¹).

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 335.3 (calculated for C₁₆H₂₁N₂O₃⁺) .

Advanced Research Questions

Q. How can conformational dynamics of the pyrrolidine ring influence the compound’s reactivity in catalysis or drug design?

The pyrrolidine ring adopts non-planar puckered conformations, which modulate steric and electronic interactions. Cremer-Pople puckering parameters (e.g., amplitude q and phase angle φ) derived from X-ray data quantify ring distortion . For example, a Cₐ-exo puckering (amplitude q ~0.5 Å) may enhance nucleophilicity at the oxetane nitrogen. Molecular dynamics simulations (AMBER/CHARMM) can predict dominant conformers in solution .

Q. What crystallographic methods resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction using SHELXL for refinement is standard. Key challenges include resolving disorder in flexible oxetane or benzyl groups. High-resolution data (≤0.8 Å) and twin refinement (via SHELXD) improve accuracy. For example, a reported analog, (3S,4S)-1-benzylpyrrolidine-3,4-diol, achieved R = 0.032 using synchrotron radiation .

Q. How do researchers address discrepancies between computational and experimental data (e.g., unexpected dipole moments or solubility)?

Discrepancies often arise from solvent effects or incomplete conformational sampling. For solubility mismatches, compare logP calculations (e.g., ACD/Labs) with experimental shake-flask assays. If dipole moments diverge, re-optimize DFT geometries (B3LYP/6-31G*) with implicit solvent models (PCM). Cross-validate with dielectric constant measurements .

Q. What catalytic systems are effective for functionalizing the oxetane moiety without ring-opening?

Palladium-mediated cross-couplings (Suzuki-Miyaura) or photoredox catalysis under mild conditions preserve oxetane integrity. For example, Ir(ppy)₃ and blue LED light enable C–H arylation at the oxetane nitrogen with aryl bromides (yields >70%). Monitor reaction progress via ¹⁹F NMR if fluorinated reagents are used .

Q. How can researchers mitigate racemization during late-stage modifications of the pyrrolidine core?

Low-temperature reactions (<0°C) and non-polar solvents (e.g., toluene) minimize base-induced racemization. Chiral auxiliaries (e.g., Evans oxazolidinones) or enzyme-mediated resolutions (CAL-B lipase) recover enantiopurity post-modification. Circular dichroism (CD) tracks configurational stability .

Data Contradiction Analysis

Q. How should conflicting bioactivity data between enantiomers be interpreted?

(S)- and (R)-enantiomers may exhibit divergent binding affinities (e.g., ΔΔG ≥2 kcal/mol). Use surface plasmon resonance (SPR) or ITC to quantify binding kinetics. If results contradict docking studies, re-evaluate force field parameters or solvent-accessible surface areas (SASA) in simulations .

Q. What strategies resolve inconsistencies in reported melting points or solubility profiles?

Polymorphism or hydrate formation can alter physical properties. Perform differential scanning calorimetry (DSC) to identify polymorphs (ΔH fusion variations). Solubility studies in biorelevant media (FaSSIF/FeSSIF) contextualize literature discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.